2-Methyl-1-phenylpentan-3-one
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Overview
Description
2-Methyl-1-phenylpentan-3-one is an organic compound with the molecular formula C12H16O. It is a ketone characterized by a phenyl group attached to a pentanone backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-phenylpropan-1-one with a Grignard reagent, followed by oxidation. The Grignard reagent, typically phenylmagnesium bromide, reacts with the ketone to form an intermediate alcohol, which is then oxidized to yield the desired ketone .
Industrial Production Methods: In an industrial setting, this compound is often produced through the Friedel-Crafts acylation of toluene with 2-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Methyl-1-phenylpentanoic acid.
Reduction: 2-Methyl-1-phenylpentan-3-ol.
Substitution: Nitro derivatives or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Methyl-1-phenylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpentan-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role in organic synthesis. Additionally, its phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
2-Methyl-1-phenylpropan-1-one: Similar structure but with a different position of the carbonyl group.
2-Phenyl-2-butanol: An alcohol with a similar phenyl group but different functional group.
2-Methyl-1-phenylbutan-1-one: Another ketone with a similar structure but different carbon chain length.
Uniqueness: 2-Methyl-1-phenylpentan-3-one is unique due to its specific combination of a phenyl group and a pentanone backbone, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-methyl-1-phenylpentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXHCFHRITUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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